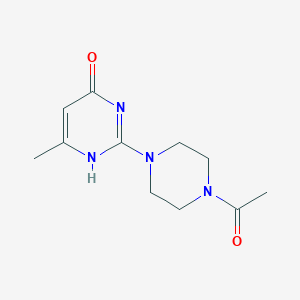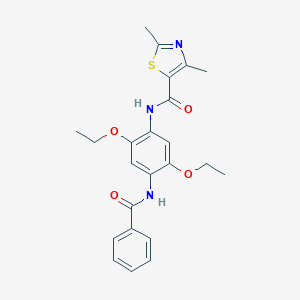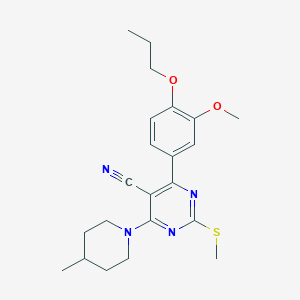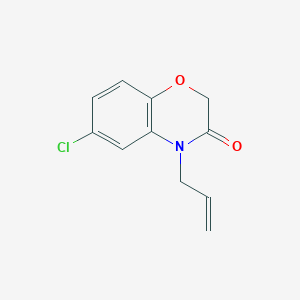![molecular formula C18H12N4S B253933 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE](/img/structure/B253933.png)
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE is a complex organic compound that features a triazoloquinoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE typically involves the following steps:
Formation of the Triazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazoloquinoline core is then reacted with a thiol compound to introduce the thioether linkage.
Benzonitrile Introduction: The final step involves the reaction of the intermediate with a benzonitrile derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral and antimicrobial agent.
Biological Studies: The compound’s ability to intercalate with DNA makes it a candidate for anticancer research.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE involves its interaction with biological macromolecules:
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It may inhibit specific enzymes involved in viral replication or bacterial cell wall synthesis, contributing to its antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline core instead of quinoline.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Contains a thiol group, enhancing its antimicrobial activity.
Uniqueness
2-({[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}METHYL)BENZONITRILE is unique due to its specific combination of a triazoloquinoline core with a thioether and benzonitrile group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H12N4S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C18H12N4S/c19-11-14-6-1-2-7-15(14)12-23-18-21-20-17-10-9-13-5-3-4-8-16(13)22(17)18/h1-10H,12H2 |
Clé InChI |
GWLWDUZAWRBMNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC4=CC=CC=C4C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyl-5-{[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B253850.png)
![1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one](/img/structure/B253853.png)
![6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
![6-methyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253858.png)

![N-[2,6-di(propan-2-yl)phenyl]-2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253861.png)

![[(9-Methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetonitrile](/img/structure/B253865.png)

![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)

